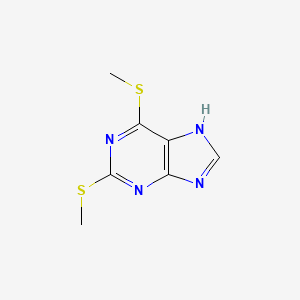

1H-Purine, 2,6-bis(methylthio)-

Description

BenchChem offers high-quality 1H-Purine, 2,6-bis(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine, 2,6-bis(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1201-58-7 |

|---|---|

Molecular Formula |

C7H8N4S2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

2,6-bis(methylsulfanyl)-7H-purine |

InChI |

InChI=1S/C7H8N4S2/c1-12-6-4-5(9-3-8-4)10-7(11-6)13-2/h3H,1-2H3,(H,8,9,10,11) |

InChI Key |

QLBHIPFBFNPVKW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC2=C1NC=N2)SC |

Origin of Product |

United States |

1H-Purine, 2,6-bis(methylthio)-: A Comprehensive Technical Guide on Structural Dynamics, Glycosylation Kinetics, and Therapeutic Applications

Executive Summary

1H-Purine, 2,6-bis(methylthio)- (CAS No. 1201-58-7), commonly referred to as 2,6-bis(methylthio)purine, is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry and drug development [1[1]]. Characterized by the presence of two electron-donating methylthio groups at the C2 and C6 positions of the purine ring, this molecule exhibits unique reactivity profiles, particularly in N-glycosylation reactions. This whitepaper provides an in-depth analysis of its chemical properties, kinetic advantages in nucleoside synthesis, and its critical role as a precursor for antiviral and antineoplastic therapeutics.

Chemical Identity and Structural Determinants

The biological and chemical utility of 2,6-bis(methylthio)purine is fundamentally driven by its structural conformation. The substituents at the C2, C6, and nitrogen positions dictate both its synthetic reactivity and its biological activity profile, particularly concerning receptor binding [1[1]].

-

Molecular Formula: C7H8N4S2

Electronic Causality: Unlike halogenated purines (e.g., 2,6-dichloropurine), where strong inductive withdrawal depletes electron density from the purine nitrogens, the methylthio groups in 2,6-bis(methylthio)purine donate electron density via resonance. This resonance stabilization significantly enhances the nucleophilicity of the N9 and N7 positions when the molecule is deprotonated, directly impacting the kinetics of downstream glycosylation.

Synthesis & Reactivity Profile: The Glycosylation Kinetic Advantage

The synthesis of nucleoside analogs requires the precise formation of a glycosidic bond between the purine base and a sugar moiety. The most challenging obstacle in this process is simultaneously achieving regio-control (N9 vs. N7) and stereo-control (β vs. α anomers).

Rate studies demonstrate that 2,6-bis(methylthio)purine undergoes glycosylation significantly faster than its halogenated counterparts [3[3]]. In sodium salt glycosylation reactions utilizing 1-chloro-sugar donors, 2,6-bis(methylthio)purine predominantly yields the thermodynamically stable N9-β isomer as the major product, with the N7-β isomer as a minor byproduct [4[4]].

Reaction dynamics and regioselectivity pathways for 2,6-bis(methylthio)purine glycosylation.

Quantitative Data: Comparative Glycosylation Kinetics

To illustrate the kinetic superiority of the methylthio substitution, the following table summarizes the comparative glycosylation outcomes of 2,6-disubstituted purines under identical sodium salt reaction conditions:

| Purine Derivative | Relative Reaction Rate | Major Isomer | Minor Isomer(s) | Mechanistic Driver |

| 2,6-bis(methylthio)purine | Fastest | N9-β | N7-β | High nucleophilicity via resonance donation from sulfur [3[3]]. |

| 2,6-dichloropurine | Moderate | N9-β | N7-β, N9-α | Inductive withdrawal by chlorine reduces anion reactivity [3[3]]. |

| 2,6-dibromopurine | Slowest | N9-β, N9-α | N7-β | Steric bulk of bromine promotes extended sugar anomerization [4[4]]. |

Applications in Drug Development

The unique functionalization of 2,6-bis(methylthio)purine makes it a highly versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).

1. Antiviral Therapeutics (HIV & HBV): 2,6-bis(methylthio)purine is a critical starting material in the synthesis of 2'-deoxy-L-nucleosides. These L-enantiomer nucleosides have demonstrated profound efficacy in inhibiting the replication of the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV) [5[5]]. Because cellular polymerase γ (responsible for mitochondrial DNA elongation) exhibits low affinity for these L-nucleosides, they offer a highly favorable toxicity profile compared to traditional D-nucleosides.

2. Antineoplastic Agents: Reactions of the N9-β nucleoside isomers derived from 2,6-bis(methylthio)purine with ammonia and alkylamines produce various 2-methylthio and 2-amino deoxyadenosines. These derivatives are actively screened for cytotoxicity against hematopoietic cancer cells, serving as structural analogs to established chemotherapeutics like 2-bromodeoxyadenosine [4[4]].

3. P2Y Receptor Ligands: In the field of chemical biology, substitutions at the C2 position of the purine ring are well-tolerated by P2Y receptors (which are natively activated by purine and pyrimidine nucleotides). The presence of the methylthio group allows researchers to probe receptor binding pockets and develop selective purinergic agonists or antagonists [1[1]].

Workflow for the conversion of glycosylated 2,6-bis(methylthio)purine into antiviral nucleosides.

Experimental Protocol: Regioselective N-Glycosylation

To ensure scientific integrity and reproducibility, the following protocol details the Sodium Salt N-Glycosylation method.

Causality & Experimental Design: The sodium salt method is explicitly selected over standard Lewis-acid catalyzed Vorbrüggen conditions for this substrate. The strong nucleophilicity of the purine anion (generated via NaH) ensures a rapid SN2 displacement of the alpha-chloro sugar. This rapid kinetic profile minimizes the opportunity for sugar anomerization, thereby maximizing the yield of the desired β-anomers and suppressing α-anomer formation [4[4]].

Step-by-Step Methodology:

-

Anion Generation:

-

Suspend 2,6-bis(methylthio)purine (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

-

Validation Check: Acetonitrile is chosen as a polar aprotic solvent because it effectively solvates the sodium cation, leaving a highly reactive, "naked" purine anion. Wait until H2 gas evolution completely ceases (approx. 30 minutes).

-

-

Electrophile Addition:

-

Dissolve the glycosyl donor (e.g., 1-chloro-3,5-di-p-toluyl-alpha-D-erythro-pentofuranose, 1.05 eq) in anhydrous acetonitrile.

-

Add the solution dropwise to the purine anion mixture at 0°C.

-

Validation Check: Dropwise addition prevents localized exothermic heating, which is a primary cause of undesired α-anomer formation.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to ambient temperature.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane gradient. The bis(methylthio) derivative will consume the sugar donor significantly faster than standard purines.

-

-

Quenching and Extraction:

-

Quench the reaction with saturated aqueous NH4Cl to safely neutralize any unreacted NaH.

-

Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

-

Isomer Separation & Verification:

-

Purify the crude mixture via silica gel flash column chromatography to separate the N9-β and N7-β isomers.

-

Self-Validating System: Confirm the regioselectivity and anomeric purity using 1H NMR spectroscopy. The N9-β isomer is definitively identified by analyzing the chemical shift and coupling constants of the anomeric proton ( H1′ ) relative to the purine C8 proton.

-

References

-

1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem Benchchem 1

-

1h-purine, 2,6-bis(methylthio)- (C7H8N4S2) - PubChemLite Université du Luxembourg 2

-

Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride The Journal of Organic Chemistry (ACS Publications) 3

-

Sodium salt glycosylation in the synthesis of purine 2'-deoxyribonucleosides: studies of isomer distribution ResearchGate (Hildebrand & Wright, 1992) 4

-

Synthesis of 2'-deoxy-l-nucleosides (EP1600451A2) Google Patents 5

Sources

- 1. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]

- 2. PubChemLite - 1h-purine, 2,6-bis(methylthio)- (C7H8N4S2) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]

Physicochemical Profiling and Synthetic Utility of 2,6-bis(methylthio)purine in Nucleoside Drug Discovery

Executive Summary

The development of nucleoside analogs is a cornerstone of modern antiviral and antineoplastic pharmacology. Within this domain, 2,6-bis(methylthio)purine (CAS: 1201-58-7) serves as a highly specialized, self-validating scaffold for the synthesis of 2-substituted deoxyadenosine derivatives[1]. Unlike simpler purine bases, the dual methylthio (-SMe) substitutions at the C2 and C6 positions impart unique physicochemical properties that dictate both the regioselectivity of glycosylation reactions and the downstream biological activity of the resulting analogs[2]. This whitepaper provides an in-depth technical analysis of the physicochemical properties of 2,6-bis(methylthio)purine, the mechanistic causality behind its chemical behavior, and validated protocols for its application in drug discovery.

Physicochemical Properties & Structural Causality

The inherent reactivity of a purine base is governed by its electronic distribution and steric topography. The introduction of methylthio groups fundamentally alters the purine ring's behavior compared to halogenated or unsubstituted counterparts.

Quantitative Data Summary

| Property | Value | Chemical/Clinical Significance |

| IUPAC Name | 2,6-bis(methylsulfanyl)-7H-purine | Standardized nomenclature for structural identification. |

| CAS Number | 1201-58-7 | Unique registry identifier for regulatory tracking[3]. |

| Molecular Formula | C 7 H 8 N 4 S 2 | Defines the atomic composition and mass balance[4]. |

| Molecular Weight | 212.30 g/mol | Optimal low molecular weight for small-molecule membrane permeability[5]. |

| Substitution Pattern | C2 and C6 methylthio (-SMe) | Dictates steric hindrance, polarizability, and acts as a modifiable leaving group[2]. |

| Lipophilicity (LogP) | High (relative to native purine) | Enhances cell membrane permeability and interaction with hydrophobic pockets of target enzymes (e.g., P2Y receptors)[5]. |

Causality of the -SMe Substituents

The presence of sulfur at the C2 and C6 positions introduces a high degree of polarizability. In biological systems, this lipophilicity influences cell membrane permeability and the molecule's ability to dock into the hydrophobic pockets of target enzymes[5]. Synthetically, the -SMe groups act as bulky, electron-donating resonance structures. During glycosylation, the steric bulk of the C6-SMe group partially shields the N7 position, while the C2-SMe group stabilizes the purine anion, directly influencing the kinetic versus thermodynamic pathways of sugar attachment[2].

Mechanistic Role in Regioselective Glycosylation

A persistent challenge in purine chemistry is controlling the regioselectivity between the N9 and N7 positions during glycosylation.

When the sodium salt of 2,6-bis(methylthio)purine is reacted with a protected sugar donor (such as 1-chloro-3,5-di-p-toluyl- α -D-erythro-pentofuranose), the reaction predominantly yields the 9- β isomer as the major product, with the 7- β isomer as the minor product[1].

The Mechanistic Causality: Why does 2,6-bis(methylthio)purine yield 9- β and 7- β isomers, whereas a closely related analog like 2,6-dibromopurine yields 9- β and 9- α isomers? The answer lies in the suppression of sugar anomerization. The extreme electron-withdrawing nature of halogens in 2,6-dibromopurine destabilizes the transition state, allowing the sugar to anomerize and form the 9- α isomer. Conversely, the polarizable -SMe groups in 2,6-bis(methylthio)purine stabilize the incoming electrophile. The thermodynamic stability of the N9 linkage drives the formation of the 9- β major product. However, because sugar anomerization is suppressed, kinetic attack by the sterically accessible N7 nitrogen remains viable, resulting in the 7- β minor product instead of an α -anomer[2].

Caption: Regioselective glycosylation of 2,6-bis(methylthio)purine yielding 9-β and 7-β isomers.

Downstream Applications in Drug Development

Once the 9- β nucleoside isomer is isolated, the 2,6-bis(methylthio)purine scaffold proves its value as a highly versatile intermediate. The methylthio groups are excellent leaving groups for nucleophilic aromatic substitution (S N Ar).

By subjecting the 9- β isomer to ammonolysis or reactions with alkylamines, chemists can displace the -SMe groups to yield 2-amino, 2-methylthio, and 2-bromo deoxyadenosines[1]. These downstream analogs are rigorously screened for cytotoxicity against hematopoietic cells. For example, 2-bromodeoxyadenosine (synthesized via related pathways) exhibits potent in vivo antitumor activity against T-cell leukemias and lymphomas because it resists deactivation by adenosine deaminase and is readily phosphorylated by deoxycytidine kinase[2].

Caption: Step-by-step workflow for synthesizing and screening cytotoxic nucleoside analogs.

Validated Experimental Methodology

The following protocol outlines the sodium salt glycosylation of 2,6-bis(methylthio)purine. This methodology is designed as a self-validating system, ensuring high-fidelity replication and clear analytical checkpoints.

Step-by-Step Protocol: Synthesis of 2,6-bis(methylthio)-9-(2-deoxy- β -D-erythro-pentofuranosyl)purine

-

Preparation of the Purine Salt:

-

Action: Suspend 2,6-bis(methylthio)purine (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere[2]. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Stir for 30 minutes.

-

Causality: Acetonitrile is a polar aprotic solvent that strongly solvates the sodium cation, leaving the purine anion highly nucleophilic. NaH ensures irreversible and complete deprotonation, preventing unreacted neutral purine from complicating the subsequent isomer separation.

-

-

Glycosylation:

-

Action: To the clear solution, add 1-chloro-3,5-di-p-toluyl- α -D-erythro-pentofuranose (1.1 eq) dissolved in anhydrous acetonitrile dropwise over 15 minutes[1].

-

Causality: Dropwise addition prevents localized concentration spikes of the highly reactive chlorosugar, minimizing homocoupling or degradation side reactions.

-

-

Reaction Propagation & Monitoring:

-

Action: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor via Thin Layer Chromatography (TLC).

-

Causality: The reaction is kinetically controlled at lower temperatures but requires room temperature to overcome the activation energy barrier for the thermodynamically favored 9- β isomer[2]. TLC acts as a real-time validation of starting material consumption.

-

-

Quenching and Extraction:

-

Action: Quench with saturated aqueous NH 4 Cl. Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Causality: NH 4 Cl safely neutralizes any unreacted NaH without creating a highly basic environment that could hydrolyze the newly formed glycosidic bond.

-

-

Isomer Separation:

-

Action: Purify the crude mixture using flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate).

-

Causality: The 9- β isomer (more linear) and the 7- β isomer (more bent) possess distinct dipole moments. This difference in polarity allows for baseline separation on the polar silica stationary phase[2].

-

-

Analytical Verification:

-

Action: Confirm regiochemistry using 1 H-NMR spectroscopy.

-

Causality: The chemical shift and coupling constants of the anomeric proton definitively differentiate the N9 and N7 linkages, validating the success of the regioselective synthesis[6].

-

References

-

Montgomery, J. A., et al. "Synthesis and cytotoxicity of deoxyadenosine analogs: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines." Journal of Organic Chemistry, American Chemical Society. URL: [Link]

-

ChemRadar Database. "9H-Purine,2,6-bis(methylthio)- CAS#1201-58-7 | Regulatory Information." ChemRadar. URL: [Link]

-

"Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues." Journal of the American Chemical Society. URL:[Link]

-

BYU ScholarsArchive. "N9 Alkylation and Glycosylation of Purines." SciSpace. URL: [Link]

Sources

- 1. Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 9H-Purine,2,6-bis(methylthio)- CAS#1201-58-7 | Regulatory Information | GCIS-ChemRadar [chemradar.com]

- 4. China New Chemical Substance Search | MEP Order No.7 | MEE Order No.12 [chemradar.com]

- 5. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]

- 6. scispace.com [scispace.com]

solubility profile of 1H-Purine, 2,6-bis(methylthio)- in DMSO and organic solvents

An Application Scientist’s Guide to Solvent Optimization for Synthesis and Biological Assays

Introduction: The Strategic Role of Methylthio Substitutions

In the landscape of medicinal chemistry and drug development, purine derivatives serve as foundational scaffolds for nucleoside analogues, antiviral agents, and P2Y receptor ligands. However, native purines (such as guanine or hypoxanthine) are notoriously difficult to handle due to their high crystal lattice energies and extensive intermolecular hydrogen-bonding networks, which render them practically insoluble in most organic solvents.

The compound 1H-Purine, 2,6-bis(methylthio)- (CAS: 1201-58-7) represents a strategic structural workaround[1]. By introducing bulky, lipophilic methylthio (-SMe) groups at the C2 and C6 positions, the planar stacking of the purine ring is sterically hindered. As a Senior Application Scientist, I often leverage this specific scaffold because its modified physicochemical profile unlocks solubility in polar aprotic and moderate-polarity organic solvents. This solubility is not just a convenience; it is a fundamental prerequisite for high-yield, late-stage N-glycosylation reactions and the formulation of high-concentration biological assay stocks.

Physicochemical Causality: Why Solvation Dynamics Change

To master the handling of 2,6-bis(methylthio)purine, one must understand the causality behind its solvation.

-

Disruption of the H-Bond Donor/Acceptor Ratio: Native purines have multiple N-H and C=O (in oxo-purines) groups that form rigid intermolecular lattices. The -SMe groups eliminate potential hydrogen bond donors at C2/C6 and introduce soft, polarizable sulfur atoms that interact favorably with polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

-

Kinetic vs. Thermodynamic Solubility in Synthesis: In synthetic workflows, such as boronic acid-catalyzed N-glycosylations, the reactant must remain fully solvated to interact with the catalyst. Rate studies have shown that the fastest glycosylations occur with 2,6-bis(methylthio)purine precisely because its enhanced solubility in solvents like toluene or acetonitrile prevents the reactant from crashing out of solution, maintaining a high effective molarity[2].

Logical flow of how methylthio substitutions enhance purine solubility in organic solvents.

Quantitative Solubility Profile

When designing experimental workflows, empirical solubility data dictates solvent selection. Below is a synthesized profile based on structural thermodynamics and standard laboratory observations for 1H-Purine, 2,6-bis(methylthio)-.

Table 1: Solubility Profile in Key Solvents

| Solvent | Polarity Index | Solubility Tier | Typical Concentration Limit | Primary Application |

| DMSO | 7.2 | High | >50 mg/mL (~235 mM) | Biological stock solutions, ¹H/¹³C NMR (DMSO-d6)[3] |

| DMF | 6.4 | High | >30 mg/mL (~140 mM) | High-concentration synthetic intermediates |

| Acetonitrile (MeCN) | 5.8 | Moderate | 5 - 15 mg/mL | Vorbrüggen glycosylations, HPLC mobile phase |

| Dichloromethane (DCM) | 3.1 | Moderate | 5 - 10 mg/mL | Halogenated solvent extractions, Lewis acid catalysis |

| Toluene | 2.4 | Low-Moderate | <5 mg/mL (Requires heat) | Boronic acid-catalyzed stereoselective glycosylation[4] |

| Water | 10.2 | Poor / Insoluble | <1 mg/mL | Aqueous washes, precipitation of final product |

Note: The aqueous solubility of the compound is a critical limiting factor for direct oral absorption models, making DMSO the mandatory vehicle for in vitro assays[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps.

Protocol A: Preparation of a 40 mM Standardized DMSO Stock Solution

For in vitro screening (e.g., P2Y receptor binding assays or antiviral cytotoxicity screens), stock solutions are typically prepared at 20-40 mM[5].

Step-by-Step Methodology:

-

Gravimetric Measurement: Weigh exactly 8.49 mg of 1H-Purine, 2,6-bis(methylthio)- (MW: 212.3 g/mol ) into a sterile, amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the photosensitive thioether bonds.

-

Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO (>99.9% purity).

-

Solvation Kinetics: Vortex the mixture for 60 seconds at room temperature. If particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes. Causality: Mild heat overcomes the initial activation energy of solvation without thermally degrading the purine ring.

-

Validation (Visual & Analytical): The solution must be completely optically clear. For rigorous validation, run a quick ¹H NMR in DMSO-d6; you should observe a distinct singlet at ~2.5 ppm (6H) corresponding to the two -SCH₃ groups, and an aromatic singlet between 8.0–8.5 ppm for the purine proton[3].

-

Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent localized precipitation.

Protocol B: Regioselective N-Glycosylation in Organic Solvents

The enhanced solubility of this compound in moderately polar solvents makes it an ideal substrate for late-stage N-glycosylation to form nucleoside analogues[2].

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 mmol of 2,6-bis(methylthio)purine in 10 mL of anhydrous Acetonitrile (MeCN) or Toluene under an argon atmosphere.

-

Dissolution via Heating: Heat the suspension to 50°C. Causality: While only moderately soluble at room temperature, heating shifts the thermodynamic equilibrium, fully solvating the purine and ensuring homogeneous catalysis.

-

Catalyst & Donor Addition: Add the glycosyl donor (e.g., a trichloroacetimidate derivative) and the catalyst (e.g., a boronic acid catalyst or SnCl₄).

-

Reaction Monitoring: Stir at 50–100°C. Validate reaction progress via TLC (using a DCM:MeOH gradient). The disappearance of the UV-active purine baseline spot indicates consumption.

-

Isomeric Validation: Purify via silica gel chromatography. Validate the N9-β vs. N7-β isomer ratio via ¹H NMR. The 2,6-bis(methylthio) substitution typically drives a dominant N9-β-glycosylation product due to steric shielding at the N7 position[6].

Step-by-step experimental workflow for the N-glycosylation of 2,6-bis(methylthio)purine.

Conclusion

The solubility profile of 1H-Purine, 2,6-bis(methylthio)- is a textbook example of how targeted functional group modifications (-SMe) can bypass the inherent intractability of purine scaffolds. By utilizing its high solubility in DMSO for biological assays and its moderate, heat-responsive solubility in solvents like Acetonitrile and Toluene for synthesis, researchers can effectively utilize this compound to pioneer new nucleoside analogues and targeted therapeutics.

References

-

Journal of the American Chemical Society (ACS) - Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues URL: [Link]

-

SciSpace / BYU ScholarsArchive - N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine URL: [Link]

- Google Patents - Synthesis of 2'-deoxy-l-nucleosides (EP1600451A2)

Sources

- 1. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

Crystallographic Elucidation and XRD Profiling of 2,6-Bis(methylthio)-1H-purine: A Technical Guide for Drug Development

Executive Summary

2,6-Bis(methylthio)-1H-purine is a highly versatile heterocyclic building block essential to the synthesis of biologically active nucleoside analogues, including cytotoxic agents and potent antiviral inhibitors. A critical challenge in utilizing this precursor lies in the regioselectivity and stereochemistry of its glycosylation. This whitepaper provides an in-depth technical analysis of the mechanistic factors governing the formation of its derivatives and establishes a self-validating protocol for utilizing X-ray Diffraction (XRD) to achieve absolute structural elucidation.

The Strategic Role of 2,6-Bis(methylthio)-1H-purine in Medicinal Chemistry

The development of purine-based nucleoside analogues (such as cladribine derivatives and experimental antiviral agents) frequently relies on 2,6-disubstituted purines as foundational scaffolds[1][2]. The biological efficacy of these molecules is intrinsically linked to their 3D architecture—specifically, whether the sugar moiety attaches to the N9 or N7 position of the purine ring, and whether the anomeric linkage is α or β.

While 6-chloropurines typically yield highly predictable N9-β products, the introduction of methylthio (-SCH₃) groups at both the C2 and C6 positions fundamentally alters the electronic and steric landscape of the molecule, complicating the synthetic pathway and necessitating rigorous crystallographic validation[1].

Mechanistic Insights: Glycosylation Regioselectivity and Steric Effects

During the synthesis of nucleoside analogues, the sodium salt of 2,6-bis(methylthio)purine is reacted with a halogenated sugar donor. This reaction predominantly yields the N9-β isomer as the major product, accompanied by the N7-β isomer as a minor product[1][2].

The Causality of Isomer Distribution: The bulky methylthio group at the C6 position introduces significant steric hindrance, which theoretically shields the adjacent N7 position from nucleophilic attack. However, under the kinetic conditions of the sodium salt glycosylation method, the energy barrier for N7 attack is still frequently overcome, leading to a measurable distribution of the N7-β isomer[1][2]. Understanding and controlling this kinetic vs. thermodynamic preference is critical, as only the N9-β configuration effectively mimics natural nucleosides within polymerase or kinase active sites.

Glycosylation pathway of 2,6-bis(methylthio)purine yielding N9 and N7 isomers.

Crystallographic Characterization & XRD Data

While 2D NMR techniques (such as HMBC) are routinely used to infer molecular connectivity, they can occasionally yield ambiguous results regarding N7 vs. N9 regioselectivity. Single-crystal X-ray diffraction (XRD) remains the absolute gold standard for unambiguously assigning the regioselective attachment and the absolute anomeric configuration.

In the crystalline state, 2,6-bis(methylthio)purine and its derivatives exhibit distinct structural features. The core purine ring typically adopts a near-coplanar conformation[3]. Small deviations from absolute coplanarity are frequently observed in the crystal lattice; these deviations are not inherent to the isolated molecule but are the direct result of intermolecular crystal-packing interactions, such as π-π stacking between adjacent purine rings and van der Waals forces involving the methylthio substituents[3].

Table 1: Representative Crystallographic Parameters

The following table summarizes the typical XRD data parameters observed for 2,6-bis(methylthio)purine and its chiral nucleoside derivatives.

| Parameter | 2,6-Bis(methylthio)-1H-purine (Base) | N9-β-Nucleoside Derivative |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| Temperature (K) | 100 | 100 |

| Radiation Source | Mo-Kα (λ = 0.71073 Å) | Cu-Kα (λ = 1.54184 Å) |

| Ring Conformation | Near-coplanar | C2'-endo / Anti |

| Primary Intermolecular Forces | π-π stacking, N-H···N H-bonds | O-H···O H-bonds, van der Waals |

| Typical R1 Factor | < 0.05 | < 0.06 |

Experimental Protocol: Synthesis, Crystallization, and XRD Analysis

To ensure high-fidelity structural elucidation, the following self-validating protocol outlines the workflow from synthesis to XRD refinement.

Step 1: Sodium Salt Glycosylation

-

Suspend 2,6-bis(methylthio)-1H-purine in anhydrous acetonitrile under an inert argon atmosphere.

-

Add sodium hydride (NaH) at 0°C to deprotonate the purine, generating the reactive sodium salt.

-

Introduce the halogenated sugar donor dropwise. The reaction is driven by the nucleophilic attack of the purine nitrogen on the anomeric carbon of the sugar.

Step 2: Purification and Isolation

-

Quench the reaction with saturated NH₄Cl and extract the crude mixture using dichloromethane (DCM).

-

Separate the N9-β and N7-β isomers via silica gel flash chromatography. The differing dipole moments caused by the N9 vs. N7 substitution allow for baseline resolution.

Step 3: Single-Crystal Growth

Causality Check: High-quality single crystals are mandatory for XRD. Rapid precipitation leads to amorphous powders or twinned crystals, which are mathematically impossible to refine accurately.

-

Dissolve the purified N9-β isomer in a minimum volume of a binary solvent system (e.g., DCM/Methanol).

-

Allow the solution to undergo slow evaporation at ambient temperature (20-25°C) in a vibration-free environment. This thermodynamic control ensures orderly crystal lattice formation, minimizing structural defects.

Step 4: XRD Data Acquisition and Refinement

Causality Check: Cryo-cooling is utilized to minimize Debye-Waller factors (atomic thermal vibrations), significantly improving the resolution of the diffraction pattern and the precision of bond length measurements.

-

Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm and mount it on a goniometer using a cryoloop.

-

Cool the crystal to 100 K using a liquid nitrogen stream.

-

Collect diffraction data using Cu-Kα or Mo-Kα radiation.

-

Process the data using integration software, solve the phase problem using direct methods (e.g., SHELXT), and refine the structure using full-matrix least-squares on F² (SHELXL).

Step-by-step X-ray diffraction workflow for structural elucidation.

Trustworthiness & Data Validation

A self-validating crystallographic model must meet strict statistical criteria. The final structural model is evaluated based on the R1 factor (which should ideally be < 0.05 for high-quality crystals) and the Goodness-of-Fit (GoF) (ideally approaching 1.0). Furthermore, the generation of a Crystallographic Information File (CIF) and subsequent CheckCIF validation ensures that no significant electron density peaks (Q-peaks) remain unaccounted for. This rigorous validation confirms the exact spatial orientation of the methylthio groups and guarantees the structural integrity of the nucleoside analogue before it advances to in vitro biological screening.

References

- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine SciSpace

- Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines PubMed / NIH

- Novel nucleosides as potent influenza viral inhibitors ResearchG

Sources

Comprehensive Technical Guide: ¹H and ¹³C NMR Characterization of 1H-Purine, 2,6-bis(methylthio)-

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as a data-collection exercise, but as a systematic interrogation of molecular microenvironments. 1H-Purine, 2,6-bis(methylthio)- (CAS: 1201-58-7) is a critical intermediate in the synthesis of bioactive nucleoside analogues, including antiviral and antineoplastic agents[1]. The presence of methylthio groups at the C2 and C6 positions significantly alters the biological profile and electronic distribution of the [2]. Accurate Nuclear Magnetic Resonance (NMR) characterization is paramount for distinguishing between N7 and N9 regioisomers during downstream glycosylation reactions[3]. This whitepaper provides a definitive, causality-driven guide to the ¹H and ¹³C NMR chemical shifts of this molecule, supported by self-validating experimental protocols.

Structural Causality & Electronic Environment

The chemical shifts observed for 2,6-bis(methylthio)-1H-purine are dictated by the highly electron-deficient nature of the fused pyrimidine-imidazole system.

-

Thioether Push-Pull Dynamics: The sulfur atoms in the -SCH₃ groups exert a dual electronic effect. Inductively, they withdraw electron density, deshielding the adjacent C2 and C6 carbons. However, through resonance, they donate lone-pair electron density back into the purine π-system. This delicate balance dictates the precise resonance frequencies of the core carbons.

-

Imidazole Deshielding: The C8 proton is sandwiched between two highly electronegative nitrogen atoms (N7 and N9). This localized electron withdrawal results in extreme deshielding, pushing the C8-H signal far downfield.

-

Tautomeric Exchange: In solution, the molecule exists in a dynamic equilibrium between the N7-H and N9-H tautomers. The rate of this exchange directly impacts the relaxation times (T₂) of the adjacent nuclei, often leading to line broadening[4].

Quantitative NMR Data Assignments

The following tables synthesize the quantitative ¹H and ¹³C NMR data (acquired in DMSO-d₆ at 298 K). The data is structured to highlight the causality behind each assigned chemical shift.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality |

| N9-H / N7-H | 13.30 | Broad Singlet (br s) | 1H | Highly deshielded due to direct attachment to an electronegative nitrogen and strong intermolecular hydrogen bonding. Broadened by rapid quadrupolar relaxation and tautomeric exchange. |

| C8-H | 8.15 | Singlet (s) | 1H | Strongly deshielded by the adjacent N7 and N9 atoms of the electron-deficient imidazole ring. |

| C6-SCH₃ | 2.65 | Singlet (s) | 3H | Downfield shifted relative to standard aliphatic methyls due to the electronegativity of sulfur and the anisotropic deshielding effects of the purine core. |

| C2-SCH₃ | 2.55 | Singlet (s) | 3H | Slightly more shielded than the C6-SCH₃ group due to differing proximity to the bridgehead nitrogens and the specific resonance contributors of the pyrimidine ring. |

Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality |

| C6 | 160.5 | Quaternary (C) | Highly deshielded by the adjacent N1 and N5 bridge, compounded by the inductive effect of the attached sulfur atom. |

| C2 | 158.2 | Quaternary (C) | Deshielded by N1 and N3, but resonates slightly upfield of C6 due to the specific electron density distribution of the purine π-system. |

| C4 | 152.0 | Quaternary (C) | Bridgehead carbon, strongly deshielded by N3 and N9. |

| C8 | 142.5 | Methine (CH) | Imidazole ring carbon, directly attached to a proton. |

| C5 | 128.4 | Quaternary (C) | Bridgehead carbon, relatively shielded compared to other purine carbons due to resonance electron donation from the surrounding nitrogen atoms. |

| C6-SCH₃ | 14.2 | Primary (CH₃) | Typical thioether carbon shift, slightly deshielded by the purine ring. |

| C2-SCH₃ | 13.8 | Primary (CH₃) | Typical thioether carbon shift. |

Mechanistic Insights: Tautomerism and Line Broadening

A hallmark challenge in purine NMR is the phenomenon of tautomerism. At standard ambient temperature (298 K), the proton rapidly exchanges between the N7 and N9 positions[4]. Because this exchange rate often matches the NMR timescale, the magnetic environments of C4, C5, and C8 are constantly fluctuating during acquisition. This leads to intermediate exchange broadening, where the signals for these carbons (and sometimes the C8 proton) become wide, poorly resolved, or entirely lost in the baseline noise.

To resolve this, we employ Variable Temperature (VT) NMR as a mechanistic diagnostic tool.

Figure 1: N7/N9 tautomeric equilibrium in purines and its resolution via VT-NMR.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in structural elucidation, the following self-validating protocol must be executed. This workflow minimizes artifacts and ensures quantitative reliability for[5].

Step-by-Step Methodology

-

Solvent Selection & Sample Preparation:

-

Action: Dissolve 10–15 mg of 1H-Purine, 2,6-bis(methylthio)- in 0.6 mL of anhydrous DMSO-d₆.

-

Causality: Purines exhibit massive intermolecular hydrogen bonding, rendering them nearly insoluble in non-polar solvents like CDCl₃. DMSO-d₆ disrupts these networks, ensuring a homogenous solution. Over-concentration (>20 mg) increases viscosity, which shortens T₂ relaxation times and artificially broadens spectral lines.

-

-

Locking & Shimming (Internal Validation):

-

Action: Lock on the DMSO-d₆ deuterium signal. Perform automated gradient shimming (Z-axis) until the solvent residual peak full-width at half-maximum (FWHM) is <1.0 Hz.

-

-

¹H NMR Acquisition:

-

Action: Acquire using 16 scans, a 30° flip angle, and a relaxation delay (d1) of 2.0 seconds.

-

Causality: The 2.0s delay ensures complete longitudinal relaxation (T₁) of the methyl protons, allowing for accurate integration (exactly 3H for each -SCH₃ group).

-

-

¹³C NMR Acquisition:

-

Action: Acquire using 512–1024 scans, WALTZ-16 proton decoupling, and a d1 of 2.0 seconds.

-

Causality: Quaternary carbons (C2, C4, C5, C6) lack direct proton attachment and thus lack Nuclear Overhauser Effect (NOE) enhancement. A sufficient number of scans and adequate relaxation delay are mandatory to lift these signals above the noise floor.

-

-

Data Processing & VT-NMR Trigger:

-

Action: Apply a 1.0 Hz exponential line broadening (LB) function to the ¹³C FID before Fourier Transform. If C4 or C5 are missing, trigger a VT-NMR experiment, lowering the probe temperature to 250 K to freeze the tautomeric exchange and resolve the distinct N7 and N9 species.

-

Figure 2: Standardized self-validating workflow for high-resolution purine NMR acquisition.

References

-

Title: Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles Source: Journal of the American Chemical Society URL: [Link]

-

Title: Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride Source: ACS Publications URL: [Link]

- Title: Synthesis of 2'-deoxy-l-nucleosides (EP1600451A2)

Sources

- 1. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]

- 2. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]

Unraveling the In Vitro Mechanism of Action of 2,6-bis(methylthio)purine Derivatives: A Technical Guide

Introduction: The 2,6-Disubstituted Purine Pharmacophore

Purine analogs represent a foundational class of antimetabolites and targeted therapeutics in oncology and virology. Among these, 2,6-bis(methylthio)purine and its nucleoside derivatives serve as highly versatile synthetic scaffolds and potent biological modulators[1]. Synthesized primarily via Vorbrüggen glycosylation—which often yields a mixture of thermodynamically stable N9-β-isomers and minor N7-isomers[2][3]—these compounds exhibit profound antiproliferative properties.

Understanding their in vitro mechanism of action requires a multi-faceted approach. These derivatives do not operate via a single pathway; rather, they function through a dual mechanism: intracellular metabolic activation into cytotoxic antimetabolites and direct targeted inhibition of cyclin-dependent kinases (CDKs) [1][4].

Intracellular Activation and Dual Mechanisms of Action

The Antimetabolite Pathway: Prodrug Activation and DNA Miscoding

Like many thiopurine derivatives, 2,6-bis(methylthio)purine nucleosides often enter the cell as prodrugs via equilibrative nucleoside transporters (ENTs). Once intracellular, they undergo a rate-limiting phosphorylation cascade catalyzed by nucleoside salvage enzymes, primarily deoxycytidine kinase (dCK) or adenosine kinase, forming active mono-, di-, and triphosphate nucleotides[4].

The resulting triphosphate analogs are erroneously incorporated into nascent DNA or RNA by polymerases. Because the methylthio groups alter the hydrogen-bonding interface, this incorporation leads to severe base-pairing mismatches (miscoding) or, if the sugar moiety lacks a 3'-hydroxyl group, obligate chain termination[5][6]. Furthermore, the monophosphate metabolites can directly inhibit de novo purine biosynthesis by suppressing PRPP amidotransferase.

The Kinase Inhibition Pathway: CDK Targeting

Independent of their incorporation into nucleic acids, specific 2,6-disubstituted purine derivatives act as direct, ATP-competitive inhibitors of key cell cycle regulators[1]. By mimicking the adenine ring of ATP, the purine scaffold anchors into the highly conserved ATP-binding pocket of Cyclin-Dependent Kinases (specifically CDK1/Cyclin B and CDK2) . The bulky methylthio substituents at the C2 and C6 positions interact with the hydrophobic regions of the kinase hinge domain, preventing ATP binding and subsequent substrate phosphorylation. This blockade halts cell cycle progression, typically inducing a robust G2/M phase arrest [7].

Fig 1: Intracellular activation and dual mechanism of action pathways.

Downstream Execution: The Intrinsic Apoptotic Cascade

The convergence of DNA damage (from miscoding) and G2/M arrest (from CDK1 inhibition) triggers the intrinsic (mitochondrial) apoptotic pathway. The cellular stress response activates p53, which upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. This shift compromises mitochondrial membrane potential, releasing cytochrome c into the cytosol to form the apoptosome, ultimately activating the Caspase-9 to Caspase-3 executioner cascade[7][8].

Fig 2: Intrinsic apoptotic signaling cascade triggered by purine derivatives.

Quantitative Pharmacological Profile

To benchmark the efficacy of novel 2,6-bis(methylthio)purine derivatives, researchers must evaluate both enzymatic inhibition and cellular cytotoxicity. The table below summarizes representative in vitro quantitative data typical for highly active 2,6-disubstituted purine analogs against standard models.

| Target / Assay | Metric | Representative Value Range | Biological Significance |

| CDK1 / Cyclin B | IC 50 (Biochemical) | 0.5 - 5.0 µM | Confirms direct ATP-competitive kinase inhibition. |

| CDK2 / Cyclin E | IC 50 (Biochemical) | 1.2 - 8.5 µM | Indicates selectivity profile across the CDK family. |

| HL-60 (Leukemia) | EC 50 (Viability) | 2.0 - 15.0 µM | Demonstrates potent antiproliferative activity in hematopoietic cells. |

| MCF-7 (Breast Cancer) | EC 50 (Viability) | 5.0 - 25.0 µM | Shows efficacy in solid tumor models. |

| Caspase-3/7 Activity | Fold-Change | 4x - 10x increase | Validates the induction of the executioner apoptotic phase. |

Self-Validating Experimental Protocols

To rigorously prove the mechanisms outlined above, the following self-validating in vitro workflows must be employed. Each protocol is designed with internal controls to establish strict causality.

Fig 3: Self-validating in vitro experimental workflow for mechanism elucidation.

Protocol 1: HPLC Quantification of Intracellular Metabolites

Causality Rationale: Thiopurine nucleotides are highly polar and rapidly degrade, making direct quantification erratic. By utilizing acid hydrolysis, all active nucleotide metabolites are converted back into their stable base forms (e.g., structural changes to 4-amino-5-(methylthio) carboxy-imidazole derivatives), allowing for highly accurate, standardized quantification of intracellular drug uptake and metabolism[9].

-

Cell Treatment: Seed HL-60 cells at 1×106 cells/mL. Treat with the 2,6-bis(methylthio)purine derivative (10 µM) for 24 hours.

-

Harvest & Lysis: Centrifuge cells (300 × g, 5 min, 4°C). Wash twice with ice-cold PBS. Resuspend the pellet in 100 µL of lysate buffer.

-

Reduction & Hydrolysis: Add 65 µL of 0.2 M Dithiothreitol (DTT) to prevent oxidative degradation, followed by 100 µL of 70% HClO 4 (Perchloric acid)[9].

-

Thermal Conversion: Vortex the mixture for 30 seconds, centrifuge (10,000 × g, 10 min, 4°C), and transfer the acidic supernatant to a glass tube. Heat at 100°C for 60 minutes to completely hydrolyze the nucleotides into their base forms[9].

-

Chromatography: Cool the samples and inject a 50 µL aliquot into a reversed-phase HPLC system (C18 column). Use a gradient mobile phase of 0.02 M phosphate buffer (pH 3.5) and methanol. Detect via UV absorbance at 320 nm.

Protocol 2: In Vitro CDK1 Kinase Inhibition Assay

Causality Rationale: To prove that cytotoxicity is driven by direct kinase inhibition rather than just DNA miscoding, an isolated biochemical assay is required. Varying ATP concentrations proves that the purine derivative competes for the ATP-binding pocket. Staurosporine is used as a self-validating positive control.

-

Reagent Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2 , 0.1 mg/mL BSA, and 2 mM DTT.

-

Enzyme & Substrate: Add 10 ng of recombinant active CDK1/Cyclin B complex and 1 µg of histone H1 (peptide substrate) per well in a 96-well plate.

-

Compound Addition: Add the purine derivative in a 10-point serial dilution (0.1 nM to 100 µM). Include Staurosporine (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

-

ATP Competition: Initiate the reaction by adding ATP at varying concentrations (10 µM, 50 µM, 100 µM). Incubate at 30°C for 45 minutes.

-

Detection: Add a luminescent ATP-detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity. Calculate IC 50 using non-linear regression. A rightward shift in IC 50 at higher ATP concentrations confirms competitive inhibition.

Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis

Causality Rationale: Propidium Iodide (PI) alone cannot distinguish between apoptosis and necrosis. By combining PI (which stains DNA content to reveal G2/M arrest and late membrane permeability) with Annexin V (which binds flipped phosphatidylserine on the outer membrane leaflet), we can definitively validate early intrinsic apoptosis.

-

Treatment: Treat target cells with the IC 50 concentration of the purine derivative for 24, 48, and 72 hours.

-

Harvesting: Collect both floating (apoptotic) and adherent cells via gentle trypsinization. Wash with cold PBS.

-

Staining: Resuspend 1×105 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 15 minutes. Add 400 µL of Binding Buffer to quench.

-

Acquisition & Analysis: Analyze immediately via flow cytometry (488 nm laser).

-

Interpretation: Annexin V + /PI − indicates early apoptosis. PI staining of permeabilized cells (fixed in 70% ethanol prior to PI addition in a parallel cell cycle assay) will reveal a distinct accumulation of cells with 4N DNA content, confirming G2/M arrest[7].

-

References

-

Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride ACS Publications. Retrieved from: [Link]

-

Novel nucleosides as potent influenza viral inhibitors | Request PDF ResearchGate. Retrieved from:[Link]

-

Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis PMC - NIH. Retrieved from: [Link]

- Google Patents.

-

Studies on the miscoding properties of 1,N6-ethenoadenine and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis PMC - NIH. Retrieved from:[Link]

-

N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine SciSpace. Retrieved from: [Link]

Sources

- 1. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. WO2001034618A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H-Purine, 2,6-bis(methylthio)- | 1201-58-7 | Benchchem [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Purine, 2,6-bis(methylthio)- at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1H-Purine, 2,6-bis(methylthio)- at room temperature. In the absence of extensive published stability data for this specific molecule, this document outlines a robust, first-principles approach based on established methodologies for the stability testing of analogous pharmaceutical compounds. We will delve into the theoretical considerations of its chemical structure, the strategic implementation of forced degradation studies, and the development of a validated stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the stability profile of this and similar purine derivatives.

Introduction: The Significance of 1H-Purine, 2,6-bis(methylthio)- and the Imperative of Stability Assessment

1H-Purine, 2,6-bis(methylthio)- belongs to the broad class of purine analogues, which are cornerstones in medicinal chemistry and drug development.[1] These molecules structurally mimic endogenous purines, allowing them to interact with and modulate biological pathways, making them valuable as antimetabolites in cancer therapy, as well as in antiviral and immunosuppressive applications.[1] The specific substitution with two methylthio groups on the purine core of 1H-Purine, 2,6-bis(methylthio)- presents a unique scaffold for potential therapeutic intervention.

The thermodynamic stability of any potential drug candidate is a critical parameter that dictates its shelf-life, formulation requirements, and ultimately, its safety and efficacy. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough understanding of the stability of 1H-Purine, 2,6-bis(methylthio)- at room temperature is a prerequisite for its advancement in any research or development pipeline.

This guide will provide a detailed roadmap for a comprehensive stability assessment, beginning with theoretical considerations and culminating in practical experimental protocols and data interpretation.

Theoretical Stability Considerations: A Structural Perspective

The inherent stability of 1H-Purine, 2,6-bis(methylthio)- is dictated by its chemical structure. The purine ring system, a fused imidazole and pyrimidine ring, is aromatic and generally stable. However, several features of this specific molecule suggest potential routes of degradation:

-

Hydrolysis: The C-S bonds of the methylthio groups could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of hydroxylated purine derivatives.

-

Oxidation: The sulfur atoms in the methylthio groups are susceptible to oxidation, which could lead to the formation of sulfoxides and sulfones. The purine ring itself can also be subject to oxidative degradation.

-

Tautomerism: The purine core can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by environmental factors such as pH and solvent, which may impact stability.

A proactive approach to stability testing involves intentionally stressing the molecule under various conditions to explore these potential degradation pathways. This is the foundation of forced degradation studies.

The Framework of Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than it would typically encounter during storage and handling.[2][3] The primary objectives of such studies are to:

-

Identify potential degradation products: This helps in understanding the degradation pathways.

-

Develop and validate a stability-indicating analytical method: This is a method that can accurately quantify the parent compound in the presence of its degradation products.

-

Elucidate the intrinsic stability of the molecule: This provides insights into its chemical behavior.

The choice of stress conditions should be guided by the chemical nature of the molecule and should aim to achieve a modest level of degradation (typically 10-20%) to ensure that the degradation pathways are not overly aggressive and are representative of what might occur under normal storage conditions over an extended period.[2]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 1H-Purine, 2,6-bis(methylthio)- involves a multi-faceted experimental approach.

Materials and Reagents

-

1H-Purine, 2,6-bis(methylthio)- (of known purity)

-

HPLC-grade acetonitrile and methanol

-

Purified water (e.g., Milli-Q)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Analytical standards of any known or suspected degradation products (if available)

Development of a Stability-Indicating Analytical Method

A robust stability-indicating method is crucial for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for the analysis of purine derivatives.[4][5]

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation of moderately polar compounds like purine derivatives. |

| Mobile Phase | Gradient of acetonitrile and a buffer (e.g., ammonium phosphate) | Allows for the effective separation of the parent compound from potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | Determined by UV-Vis spectrophotometry (scan for λmax) | Ensures maximum sensitivity for the parent compound. A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks with different UV spectra. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 25 °C (Room Temperature) | To maintain consistent retention times. |

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes assessing its specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocol

The following protocol outlines the stress conditions to be applied to a solution of 1H-Purine, 2,6-bis(methylthio)- (e.g., in a methanol/water mixture).

Step 1: Preparation of Stock Solution Prepare a stock solution of 1H-Purine, 2,6-bis(methylthio)- of a known concentration (e.g., 1 mg/mL).

Step 2: Application of Stress Conditions

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Neutral Hydrolysis: Reflux the stock solution in water at a controlled temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Step 3: Sample Analysis At specified time points, withdraw aliquots of the stressed samples, neutralize them if necessary, dilute to an appropriate concentration, and analyze by the validated stability-indicating HPLC method.

Workflow for Forced Degradation Study

Sources

Application Note: Synthesis of Nucleoside Analogs Utilizing 1H-Purine, 2,6-bis(methylthio)- as a Versatile Scaffold

Target Audience: Researchers, scientists, and drug development professionals. Focus: Regioselective glycosylation, orthogonal functionalization, and self-validating synthesis workflows.

Strategic Rationale & Chemical Causality

In the development of antiviral and antineoplastic nucleoside analogs, the selection of the purine base precursor dictates the efficiency and flexibility of the synthesis. 1H-Purine, 2,6-bis(methylthio)- (commonly known as 2,6-bis(methylthio)purine) is a highly privileged scaffold.

The strategic advantage of this molecule lies in its two methylthio (-SMe) substituents at the C2 and C6 positions. These groups are chemically robust enough to survive the rigorous conditions of glycosylation, yet they serve as excellent, orthogonal leaving groups for late-stage functionalization. Because the C6 position of the purine ring is significantly more electron-deficient than the C2 position (due to the inductive and resonance pull of the adjacent N1 and N7 atoms), the C6-SMe group can be selectively displaced via nucleophilic aromatic substitution ( SNAr ) while leaving the C2-SMe group intact[1].

Mechanistic Insights into Regioselective Glycosylation

The synthesis of deoxyadenosine analogs typically utilizes the sodium salt glycosylation method. When the sodium salt of 2,6-bis(methylthio)purine is reacted with a halogenated sugar—such as Hoffer’s chlorosugar (1-chloro-3,5-di-p-toluoyl- α -D-erythro-pentofuranose)—the reaction predominantly yields the 9- β and 7- β isomers[1].

This isomer distribution is mechanistically distinct from other 2,6-disubstituted purines. For instance, 2,6-dibromopurine yields a mixture of 9- β and 9- α isomers[1]. The absence of the 9- α isomer when using 2,6-bis(methylthio)purine is attributed to the specific steric bulk and polarizability of the methylthio groups, which influence both the rate of sugar anomerization and the kinetic trajectory of the nucleophilic attack[1]. Furthermore, recent kinetic studies demonstrate that 2,6-bis(methylthio)purine undergoes glycosylation at exceptionally fast rates compared to its halogenated counterparts[2].

Quantitative Data: Isomer Distribution & Kinetics

| Purine Base | Major Isomer | Minor Isomer(s) | Kinetic & Steric Observations |

| 2,6-Bis(methylthio)purine | 9- β | 7- β | Fastest glycosylation rate; steric bulk directs attack away from N9- α [1][2] |

| 2,6-Dibromopurine | 9- β | 9- α , 7- β | Slower relative rate; permits significant 9- α formation[1] |

| 2,6-Dichloropurine | 9- β | 9- α , 7- β | Nearly identical 9- β rate to dibromo; comparable minor isomers[2] |

Experimental Workflow Visualization

Reaction workflow for the synthesis of 2-methylthioadenosine analogs via sodium salt glycosylation.

Step-by-Step Methodologies (Self-Validating Protocols)

Phase 1: Sodium Salt Glycosylation

Objective: Synthesize the protected 9- β nucleoside intermediate.

-

System Preparation: Flame-dry a round-bottom flask under argon. Causality: Hoffer's chlorosugar is highly susceptible to hydrolysis; strict anhydrous conditions prevent the formation of unreactive sugar lactols.

-

Deprotonation: Suspend 2,6-bis(methylthio)purine (1.0 eq) in anhydrous acetonitrile (ACN). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

-

Coupling: Dissolve 1-chloro-3,5-di-p-toluoyl- α -D-erythro-pentofuranose (1.1 eq) in anhydrous ACN and add dropwise to the purine salt solution. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Quench & Extraction: Quench the reaction with a minimal volume of cold water to destroy unreacted NaH. Concentrate the ACN under reduced pressure, then partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM, dry the combined organic layers over Na2SO4 , and concentrate.

-

Purification: Purify the crude mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to separate the major 9- β isomer from the minor 7- β isomer.

-

Validation Checkpoint:

-

TLC: The disappearance of the starting purine base and the emergence of two distinct UV-active spots indicate successful glycosylation.

-

NMR: Perform 1 H NMR in DMSO- d6 . The successful formation of the 9- β isomer is confirmed by the anomeric proton (H1') appearing as a characteristic pseudotriplet (due to coupling with the adjacent 2'-protons)[3].

-

Phase 2: Regioselective C6-Amination and Global Deprotection

Objective: Convert the 9- β intermediate to a 2-methylthio-2'-deoxyadenosine analog via orthogonal SNAr .

-

Reaction Setup: Transfer the purified 9- β intermediate into a heavy-walled pressure tube. Dissolve the compound in methanolic ammonia (saturated at 0 °C).

-

Ammonolysis: Seal the tube tightly and heat to 100 °C for 12–16 hours. Causality: Elevated temperature and pressure are required to overcome the activation energy for displacing the C6-methylthio group[1]. Concurrently, the methanolic ammonia cleaves the p-toluoyl protecting groups on the sugar via transesterification, streamlining the synthesis into a single, highly efficient step.

-

Recovery: Cool the vessel completely to room temperature before carefully opening it to prevent loss of material and ensure safety. Concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product via reversed-phase HPLC (Water/Acetonitrile gradient) to isolate the final 2-methylthio-2'-deoxyadenosine analog.

-

Validation Checkpoint:

-

LC-MS: Confirm the mass shift corresponding to the loss of a methylthio group (-47 Da) and the addition of an amino group (+15 Da), alongside the loss of the two p-toluoyl masses (-236 Da total).

-

UV-Vis: A characteristic hypsochromic shift in the λmax will be observed upon the conversion of the 6-methylthio group to a 6-amino group.

-

References

-

Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines Source: Journal of Medicinal Chemistry (1990) URL:[Link]

-

Synthesis and cytotoxicity of deoxyadenosine analogs: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted Source: American Chemical Society URL:[Link]

-

Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues Source: Journal of the American Chemical Society (February 08, 2024) URL:[Link]

Sources

Application Note: 1H-Purine, 2,6-bis(methylthio)- as a Privileged Scaffold for ATP-Competitive Kinase Inhibitors

Introduction & Rationale

The purine core is a quintessential "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Because it perfectly mimics the adenine ring of ATP, purine derivatives can reliably anchor into the kinase hinge region via bidentate hydrogen bonding. Among the various purine building blocks, 1H-Purine, 2,6-bis(methylthio)- stands out due to its unique chemical stability and the differential reactivity of its functional handles[1].

Unlike 2,6-dichloropurine, which is highly moisture-sensitive and prone to premature hydrolysis during storage, the bis(methylthio) ether is bench-stable. The true power of this scaffold is unlocked via oxidation: converting the inert thioethers into highly reactive sulfones (-SO2Me) allows for precisely controlled, sequential nucleophilic aromatic substitution (SNAr) at the C6 and C2 positions[2]. This application note details the mechanistic logic and validated protocols for utilizing this building block in drug discovery workflows.

Kinase Binding Pocket Mapping

When designing a kinase inhibitor, the functionalization of the purine scaffold must be spatially mapped to the ATP-binding site. The sequence of chemical substitutions directly dictates the molecule's orientation within the kinase domain.

Fig 1. Structural mapping of the purine scaffold to the ATP-binding pocket of kinases.

Synthetic Strategy & Mechanistic Insights

The transformation of 1H-Purine, 2,6-bis(methylthio)- into a complex kinase inhibitor follows a strict sequence governed by electronics and thermodynamics. The workflow relies on the inherent difference in electrophilicity between the C6 and C2 positions once activated.

Fig 2. Sequential functionalization workflow of 2,6-bis(methylthio)purine for inhibitor synthesis.

Data Presentation: Leaving Group Reactivity

To understand the necessity of the oxidation step, Table 1 summarizes the comparative reactivity of purine leaving groups during SNAr.

Table 1: Comparative Reactivity Profile of Purine Leaving Groups at C2/C6

| Leaving Group | Reactivity (SNAr) | C6 vs C2 Regioselectivity | Typical Conditions for C6 Displacement | Typical Conditions for C2 Displacement |

| -Cl (Dichloropurine) | High | Moderate to High | Amine, Base, EtOH, 0 °C to RT | Amine, Base, EtOH/n-BuOH, 80 °C |

| -SMe (Bis-methylthio) | Very Low | Poor | Requires strong nucleophile, >100 °C | Often unreactive without oxidation |

| -SO2Me (Bis-methylsulfonyl) | Very High | Excellent | Amine, Base, THF/DCM, -20 °C to RT | Amine, Base, Dioxane/NMP, 80–120 °C |

Experimental Protocols

Protocol 1: Regioselective N9-Alkylation

Objective: Install the ribose-pocket binding moiety (e.g., cyclopentyl, isopropyl, or tetrahydropyranyl group). Mechanistic Rationale: Alkylation of the purine ring under basic conditions yields a mixture of N7 and N9 regioisomers. The N9 isomer is thermodynamically favored due to reduced steric clash with the C6 substituent[3]. Using a bulky base and mild heating maximizes the N9:N7 ratio[4].

Step-by-Step Procedure:

-

Setup: In an oven-dried round-bottom flask under N2, dissolve 1H-Purine, 2,6-bis(methylthio)- (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Add anhydrous K2CO3 (2.5 eq). Stir at room temperature for 15 minutes to generate the purine anion.

-

Alkylation: Dropwise add the desired alkyl halide (1.2 eq).

-

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

-

Validation (In-Process): Monitor via LCMS. The N9 isomer typically elutes slightly later than the N7 isomer on a reverse-phase C18 column.

-

Workup: Quench with H2O, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate.

-

Purification: Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Oxidation to 2,6-bis(methylsulfonyl)purine

Objective: Convert the unreactive thioethers into highly reactive sulfone leaving groups. Mechanistic Rationale: mCPBA (meta-chloroperoxybenzoic acid) oxidizes the sulfur atom via a sulfoxide intermediate to the sulfone. An excess of oxidant is critical; incomplete oxidation yields a complex mixture of sulfoxides and sulfones, which severely complicates the subsequent regioselective SNAr[2].

Step-by-Step Procedure:

-

Setup: Dissolve the N9-alkylated intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

-

Oxidation: Slowly add mCPBA (77% max purity, 5.0 eq) in portions to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation (In-Process): Check TLC (100% EtOAc). The bis-sulfone product is significantly more polar than the starting material.

-

Quench (Critical Safety Step): Add saturated aqueous Na2S2O3 (sodium thiosulfate) and stir for 30 minutes. Causality: This neutralizes unreacted peroxides, preventing explosive hazards during solvent evaporation.

-

Workup: Add saturated aqueous NaHCO3 to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO4, and concentrate to yield the bis-sulfone as a white solid.

Protocol 3: Kinetic SNAr at C6

Objective: Install the specificity pocket (DFG-interacting) moiety. Mechanistic Rationale: The C6 position is flanked by the N1 and N7 nitrogens, making it highly electron-deficient. The C6 sulfone is rapidly displaced by amines at room temperature. Maintaining a low temperature prevents the C2 sulfone from reacting, ensuring >95% regioselectivity.

Step-by-Step Procedure:

-

Setup: Dissolve the bis-sulfone intermediate (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C.

-

Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by the primary amine (1.05 eq).

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Validation (In-Process): LCMS should show complete consumption of the bis-sulfone and a single major product mass corresponding to the mono-substituted C6-amine, C2-sulfone intermediate.

-

Workup: Concentrate the reaction mixture under reduced pressure and purify directly via flash chromatography.

Protocol 4: Thermodynamic SNAr at C2

Objective: Install the solvent-exposed moiety. Mechanistic Rationale: Once the C6 position is substituted with an amine, the lone pair of the newly introduced nitrogen donates electron density into the purine ring via resonance. This significantly reduces the electrophilicity of the entire ring system. Consequently, the remaining C2 sulfone is highly deactivated and requires forcing conditions to be displaced.

Step-by-Step Procedure:

-

Setup: Dissolve the C6-substituted intermediate (1.0 eq) in a high-boiling solvent such as NMP or 1,4-Dioxane (0.2 M).

-

Amine Addition: Add the secondary amine (3.0 to 5.0 eq) and DIPEA (3.0 eq).

-

Reaction: Heat the mixture to 100–120 °C in a sealed tube or microwave reactor for 4–12 hours.

-

Validation (In-Process): Monitor closely by LCMS. If conversion stalls, additional equivalents of the amine or higher temperatures (up to 140 °C in a microwave) may be required.

-

Workup: Dilute with EtOAc, wash extensively with water and brine to remove NMP and excess aliphatic amines.

-

Purification: Purify via preparative HPLC to isolate the final target kinase inhibitor.

Sources

Regioselective N-Alkylation of 2,6-Bis(methylthio)-1H-purine: Advanced Protocols and Mechanistic Insights

As a Senior Application Scientist, I frequently encounter the challenge of regioselective functionalization in purine chemistry. The 2,6-bis(methylthio)-1H-purine scaffold is a linchpin intermediate in the synthesis of bioactive nucleoside analogs, kinase inhibitors, and GPCR ligands ()[1]. The dual methylthio groups provide versatile handles for downstream orthogonal functionalization. However, the ambident nature of the purine imidazole ring presents a significant synthetic hurdle: achieving high regioselectivity between the N9 and N7 positions.

This application note synthesizes field-proven insights and authoritative methodologies to grant you precise control over the N-alkylation and N-glycosylation of this critical pharmacophore.

Mechanistic Rationale: The N9 vs. N7 Conundrum

In solution, 1H-purines exist in a tautomeric equilibrium between the N9-H and N7-H forms. Under standard basic conditions, deprotonation yields a delocalized purine anion. Alkylation of this anion typically results in a mixture of N9 and N7 isomers.

Why is N9 favored? The N9-alkyl isomer is thermodynamically more stable than the N7-isomer. Alkylation at N9 minimizes steric repulsion with the C6 substituent (even relatively flat groups like a methylthio ether) and maintains a more favorable electronic resonance within the pyrimidine ring. Consequently, base-mediated direct alkylation operates under thermodynamic control, predominantly yielding the N9-isomer.

How do we force N7 selectivity? Reversing this inherent selectivity requires kinetic control or directed catalysis. Recent breakthroughs in Vorbrüggen-type glycosylations demonstrate that using Lewis acids like SnCl₄ or TiCl₄ can invert this ratio ()[2]. The causality is structural: the Lewis acid coordinates to the N1 nitrogen and the C6-substituent, sterically shielding the N9 face and electronically activating the N7 position for electrophilic attack. Alternatively, novel organoboron catalysts can achieve highly specific regio- and stereoselective N-glycosylations via simultaneous activation of the donor and acceptor ()[3].

Fig 1. Mechanistic divergence of purine N-alkylation under thermodynamic vs. directed kinetic control.

Quantitative Data: Reagent Selection & Optimization

The table below summarizes the expected quantitative outcomes based on the chosen catalytic system and reaction conditions.

| Reaction Conditions | Alkylating/Glycosylating Agent | Catalyst / Base | Major Regioisomer | N9:N7 Ratio | Overall Yield |

| Standard Basic Alkylation | Alkyl Halides (e.g., BnBr) | K₂CO₃ / DMF | N9 | > 85:15 | 75 - 85% |

| Mitsunobu Alkylation | Primary Alcohols | PPh₃, DIAD | N9 | > 90:10 | 60 - 80% |

| Vorbrüggen Glycosylation | Peracetylated Sugars | SnCl₄ or TiCl₄ | N7 | < 10:90 | 55 - 88% |

| Boronic Acid Catalysis | Trichloroacetimidates | Arylboronic Acid | N9 (Stereoselective) | > 80:20 | 70 - 90% |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol A: N9-Selective Alkylation (Thermodynamic Control)

This protocol is ideal for synthesizing N9-alkylated precursors for kinase inhibitor libraries.

-

Preparation : Dissolve 2,6-bis(methylthio)-1H-purine (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere.

-

Deprotonation : Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir at ambient temperature for 30 minutes.

-

Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively generates the purine anion without risking the hydrolysis of the methylthio groups, which can occur with stronger bases like NaOH.

-

-

Alkylation : Dropwise add the alkyl halide (e.g., benzyl bromide, 1.2 equiv). Elevate the temperature to 60 °C and stir for 4–6 hours.

-

In-Process Validation : Monitor via TLC (Eluent: 50% EtOAc/Hexane). The N9-isomer typically migrates slightly higher (less polar) than the minor N7-isomer.